4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid
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Overview
Description
4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H9FO4S It is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoro-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The methanesulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be further oxidized to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Products with different functional groups replacing the fluorine atom.
Reduction: Thiol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzoic acid: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.
3-Methanesulfonyl-4-methylbenzoic acid:
4-Fluoro-3-methanesulfonylbenzoic acid: Lacks the methyl group, which can influence its steric and electronic characteristics.
Uniqueness
4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a fluorine atom and a methanesulfonyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
4-fluoro-3-methyl-5-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-5-3-6(9(11)12)4-7(8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVXPJHINBLCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-70-8 |
Source
|
Record name | 4-fluoro-3-methanesulfonyl-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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